molecular formula C11H7FO4 B176710 Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate CAS No. 116543-91-0

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B176710
CAS No.: 116543-91-0
M. Wt: 222.17 g/mol
InChI Key: IWYHARNYXQFPOB-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C11H7FO4 and its molecular weight is 222.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-fluoro-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHARNYXQFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555687
Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
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Molecular Weight

222.17 g/mol
Source PubChem
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CAS No.

116543-91-0
Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
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Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
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Record name 4H-1-Benzopyran-2-carboxylic acid, 6-fluoro-4-oxo-, methyl ester
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Foundational & Exploratory

The Strategic Utility of the 6-Substituted Chromone Scaffold in Medicinal Chemistry

[1]

Executive Summary

The chromone (4H-chromen-4-one) ring system represents a privileged scaffold in medicinal chemistry, serving as the core architecture for flavonoids and isoflavonoids. While the scaffold offers multiple vectors for functionalization, the C6 position has emerged as a critical determinant of pharmacokinetic profile and target selectivity.

This technical guide analyzes the structural logic of 6-substituted chromones, detailing their synthetic accessibility via the Baker-Venkataraman rearrangement and their application in neurodegenerative (MAO-B inhibition) and oncological (tubulin polymerization inhibition) therapeutics.

Structural Rationale: The C6 Vector

The chromone scaffold consists of a benzene ring fused to a

Electronic and Steric Significance

The C6 position is located on the benzenoid ring, para to the ether oxygen (O1) and meta to the carbonyl (C4).

  • Metabolic Stability: Unsubstituted chromones are susceptible to rapid oxidative metabolism. Substitution at C6 (e.g., -F, -Cl, -CH

    
    ) blocks metabolic hydroxylation, significantly extending half-life (
    
    
    ).[1]
  • Hydrophobic Extension: In enzyme active sites (e.g., MAO-B), the C6 vector points towards hydrophobic pockets (often the "entrance cavity") allowing for the introduction of bulky lipophilic groups (e.g., benzyloxy) without inducing steric clash at the catalytic center.[1]

SAR Summary Table

The following table summarizes the impact of C6-substituents on biological activity across key therapeutic areas.

Substituent (R at C6)Therapeutic TargetEffect on ActivityMechanism/Rationale
-OCH

Ph (Benzyloxy)
MAO-B (Neurodegeneration)High Potency & Selectivity Occupies the hydrophobic entrance cavity of MAO-B; prevents binding to MAO-A.
-Cl / -F Kinases / CytotoxicityMetabolic Stability Blocks P450 oxidation; enhances lipophilicity for membrane permeability.
-OCH

(Methoxy)
Tubulin (Anticancer)Binding Affinity Mimics the methoxy-rich motif of colchicine; interacts with the colchicine-binding site.
-N(CH

CH

Cl)

DNA (Alkylating Agent)Cytotoxicity Nitrogen mustard moiety at C6 allows DNA cross-linking while the chromone acts as a carrier.

Synthetic Architectures

Accessing 6-substituted chromones requires robust synthetic methodologies. The most reliable and widely cited route is the Baker-Venkataraman Rearrangement , which allows for the installation of the C6 substituent early in the pathway via the starting phenol.

Pathway Visualization

The following diagram illustrates the synthesis of a 6-substituted chromone from a substituted 2-hydroxyacetophenone precursor.

BakerVenkataramanStart2-Hydroxyacetophenone(6-Substituted Precursor)Inter1O-Acyl EsterIntermediateStart->Inter1Acyl ChloridePyridine (Esterification)Inter21,3-Diketone(Rearranged)Inter1->Inter2Base (KOH/Pyridine)Baker-VenkataramanFinal6-SubstitutedChromoneInter2->FinalAcid (H2SO4/AcOH)Cyclodehydration

Figure 1: The Baker-Venkataraman Rearrangement pathway for chromone synthesis.

Detailed Experimental Protocol: Synthesis of 6-Methylchromone

Validation: This protocol is adapted from standard methodologies (e.g., European Journal of Medicinal Chemistry).[1]

Reagents:

  • 2'-Hydroxy-5'-methylacetophenone (Starting material)

  • Benzoyl chloride (Acylating agent)[1]

  • Pyridine (Base/Solvent)[1]

  • KOH (Rearrangement base)

  • Glacial Acetic Acid / H

    
    SO
    
    
    (Cyclization)[1]

Step-by-Step Methodology:

  • Esterification: Dissolve 2'-hydroxy-5'-methylacetophenone (10 mmol) in dry pyridine (5 mL). Add benzoyl chloride (11 mmol) dropwise at 0°C. Stir at room temperature for 2 hours. Pour into ice-HCl. Filter the solid ester (2-acetyl-4-methylphenyl benzoate).

  • Rearrangement: Dissolve the ester (5 mmol) in dry pyridine (5 mL). Add powdered KOH (15 mmol). Heat to 50°C for 2 hours. The mixture will turn viscous and yellow/orange (formation of the potassium enolate).

  • Workup 1: Pour the reaction mixture into ice-cold dilute acetic acid. The yellow solid precipitate is the 1,3-diketone (

    
    -diketone). Filter and dry.
    
  • Cyclization: Reflux the 1,3-diketone (2 mmol) in glacial acetic acid (10 mL) with catalytic conc. H

    
    SO
    
    
    (3 drops) for 1 hour.
  • Purification: Pour into crushed ice. Filter the crude chromone. Recrystallize from Ethanol/Water.

Checkpoint: Successful cyclization is confirmed by the disappearance of the enol -OH signal in

Therapeutic Focus: Neuroprotection (MAO-B Inhibition)

Monoamine Oxidase B (MAO-B) is a key therapeutic target for Parkinson’s disease. The goal is to inhibit MAO-B selectively (sparing MAO-A to avoid hypertensive crises) to preserve dopamine levels in the striatum.

The "C6-Benzyloxy" Effect

Research indicates that placing a benzyloxy group at the C6 position of the chromone scaffold creates a "magic bullet" for MAO-B selectivity.[2]

  • Mechanism: The active site of MAO-B contains a "substrate cavity" and an "entrance cavity." The chromone core sits near the FAD cofactor (substrate cavity), while the C6-benzyloxy group extends into the entrance cavity , which is lined with hydrophobic residues (Ile199, Tyr326).[1]

  • Selectivity: MAO-A has a more restricted entrance cavity. The bulky C6-benzyloxy group creates a steric clash with MAO-A, preventing binding, thus ensuring high selectivity for MAO-B.[1]

MAOB_MechanismChromoneChromone CoreMAOB_SiteMAO-B Active SiteChromone->MAOB_SiteH-Bonding (Tyr435)C6_SubC6-Benzyloxy GroupC6_Sub->MAOB_SiteHydrophobic Interaction(Entrance Cavity)MAOA_SiteMAO-A Active SiteC6_Sub->MAOA_SiteSteric Clash(Inhibition Blocked)

Figure 2: Mechanistic basis for C6-substituted chromone selectivity toward MAO-B.[1]

Therapeutic Focus: Oncology (Tubulin & Kinases)[2]

In oncology, 6-substituted chromones function as bioisosteres for flavonoids like quercetin or synthetic agents like combretastatin.[1]

Tubulin Polymerization Inhibition

Chromones substituted at C6 with methoxy or nitrogen mustard groups have been shown to bind to the colchicine-binding site of tubulin.

  • Protocol Insight: In antiproliferative assays (MTT), C6-methoxy derivatives often show IC

    
     values in the low micromolar range (1–5 
    
    
    M) against MCF-7 (breast cancer) lines.[1]
  • Causality: The C6-methoxy group mimics the trimethoxyphenyl ring of colchicine, essential for high-affinity binding to

    
    -tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis.
    

References

  • Reis, J., et al. (2023).[1] A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals.[3][4][5][6][7] Link[1]

  • Keri, R. S., et al. (2014).[1][4] Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry. Link

  • Gogoi, D., et al. (2023).[1] One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. Link[1]

  • Gaspar, A., et al. (2014).[1] Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Link[1]

  • Wang, J. L., et al. (2022).[1] Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

An In-Depth Technical Guide to the Chemical Stability and Storage of Chromone Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chromone methyl esters are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active molecules and natural products. Their inherent chemical stability is a critical determinant of their shelf-life, efficacy, and safety profile in therapeutic applications. This technical guide provides a comprehensive exploration of the factors governing the stability of chromone methyl esters, detailing their primary degradation pathways—hydrolysis, oxidation, and photodecomposition. We present field-proven insights into optimal storage conditions and outline robust experimental protocols for stability assessment, including forced degradation studies and the development of stability-indicating analytical methods. This guide is intended to be an essential resource for researchers and professionals engaged in the development and handling of chromone-based compounds, ensuring the integrity and reliability of these vital molecules from the laboratory to their final application.

The Chemical Landscape of Chromone Methyl Esters: A Stability Overview

The chromone scaffold, a benzopyran-4-one ring system, endows this class of compounds with a unique electronic and structural profile. The ester functionality, typically at the C-2 or C-3 position, is a common site of chemical reactivity and a primary determinant of the molecule's overall stability. Understanding the interplay between the chromone ring and the methyl ester group is fundamental to predicting and mitigating degradation.

The principal drivers of instability in chromone methyl esters are:

  • Hydrolysis: The susceptibility of the ester linkage to cleavage by water, catalyzed by acidic or basic conditions.

  • Oxidation: The potential for the chromone ring and any susceptible functional groups to react with atmospheric oxygen or other oxidizing agents.

  • Photodecomposition: The degradation of the molecule upon exposure to light, particularly ultraviolet (UV) radiation.

A thorough understanding of these degradation pathways is paramount for the development of stable formulations and the establishment of appropriate storage and handling procedures.[1][2][3][4][5]

Degradation Pathways: Mechanisms and Mitigation

Hydrolytic Degradation

The ester bond in chromone methyl esters is susceptible to hydrolysis, yielding the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group enhances its electrophilicity, making it more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process is generally faster and more common under ambient conditions than acid-catalyzed hydrolysis.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the electronic properties of the chromone ring. For instance, the presence of electron-withdrawing groups on the chromone ring can increase the electrophilicity of the ester carbonyl, potentially accelerating hydrolysis. Conversely, a study on the synthesis of chromone-2-carboxylic acids noted that a methyl ester with a highly deactivating nitro group on the aromatic ring was resistant to hydrolysis, suggesting that electronic effects can be complex and context-dependent.[6][7]

Mitigation Strategies:

  • pH Control: Maintaining a neutral pH is the most effective way to minimize hydrolytic degradation. Buffering solutions to a pH range of 4-6 is often optimal.

  • Moisture Control: Storing chromone methyl esters in a dry environment is crucial. The use of desiccants and hermetically sealed containers is highly recommended.

Hydrolysis_Pathway Chromone_Ester Chromone Methyl Ester Transition_State_Acid Protonated Intermediate Chromone_Ester->Transition_State_Acid Acid-Catalyzed Transition_State_Base Tetrahedral Intermediate Chromone_Ester->Transition_State_Base Base-Catalyzed Products Chromone Carboxylic Acid + Methanol Transition_State_Acid->Products Transition_State_Base->Products H2O_H H₂O / H⁺ H2O_H->Transition_State_Acid H2O_OH H₂O / OH⁻ H2O_OH->Transition_State_Base

Caption: Hydrolytic degradation pathways of chromone methyl esters.

Oxidative Degradation

The chromone ring system can be susceptible to oxidation, although it is generally more stable than other heterocyclic systems. The presence of hydroxyl or other electron-donating groups on the benzoyl portion of the chromone ring can increase its susceptibility to oxidation.

The mechanism of oxidation can be complex, often involving free radical intermediates. The initiation of these radical chain reactions can be triggered by heat, light, or the presence of trace metal ions.

Mitigation Strategies:

  • Inert Atmosphere: Storing compounds under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative degradation by displacing oxygen.

  • Antioxidants: For solutions or formulations, the addition of antioxidants can be an effective strategy. Antioxidants function by scavenging free radicals, thereby terminating the chain reaction of oxidation.

  • Chelating Agents: If trace metal ion contamination is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and prevent them from catalyzing oxidative reactions.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions in chromone methyl esters. A key photodegradation pathway for chromone-2-carboxylic esters is photodimerization.[8] Irradiation can lead to the formation of dimers, which can alter the biological activity and physical properties of the compound. The specific stereochemistry of the resulting dimer can be dependent on the reaction medium (solution vs. solid-state).[8]

Mitigation Strategies:

  • Light Protection: Storing chromone methyl esters in amber or opaque containers is the most critical step in preventing photodegradation.

  • UV-Absorbing Packaging: For formulations, utilizing packaging materials that absorb UV radiation can provide an additional layer of protection.

Photodegradation_Pathway Chromone_Ester_1 Chromone Methyl Ester Excited_State Triplet Excited State Chromone_Ester_1->Excited_State Chromone_Ester_2 Chromone Methyl Ester Dimer Photodimer Chromone_Ester_2->Dimer Excited_State->Dimer Light hν (Light) Light->Excited_State

Caption: Photodimerization of chromone methyl esters.

Recommended Storage Conditions

Based on the degradation pathways discussed, the following storage conditions are recommended to ensure the long-term stability of chromone methyl esters:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces rates of all chemical degradation reactions.
Humidity Low humidity; store with desiccantMinimizes hydrolytic degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation.
Light Protect from light; store in amber vials or opaque containersPrevents photodegradation.
Container Tightly sealed, inert glass or appropriate plasticPrevents exposure to moisture and air.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the intrinsic stability of a chromone methyl ester and to establish its shelf-life. This typically involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.[1][2][3][4][5]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation.[1][2][3][4][5] This provides a rapid means of identifying likely degradation products and assessing the specificity of the analytical method.

Step-by-Step Protocol:

  • Sample Preparation: Prepare stock solutions of the chromone methyl ester in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound or a solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically HPLC-UV.

Forced_Degradation_Workflow Start Chromone Methyl Ester Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Establish Pathways Analysis->Results

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC-UV Method Development

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance over time.[9] For chromone methyl esters, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.

Key Method Development Considerations:

  • Column: A C18 or C8 column is typically a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. Gradient elution is often necessary to separate the parent compound from its degradation products.[10]

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the chromone methyl ester to ensure high sensitivity.

  • Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9][11]

Example HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at the λmax of the specific chromone methyl ester
Injection Volume 10 µL

Conclusion

The chemical stability of chromone methyl esters is a multifaceted issue that requires a thorough understanding of their inherent reactivity and the environmental factors that can induce degradation. By implementing appropriate storage and handling procedures based on the principles of minimizing hydrolysis, oxidation, and photodegradation, the integrity of these valuable compounds can be preserved. A robust stability testing program, incorporating forced degradation studies and validated stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of chromone methyl ester-based products. This guide provides a foundational framework for researchers and drug development professionals to confidently manage the stability of this important class of molecules.

References

  • Exclusive photodimerization reactions of chromone-2-carboxylic esters depending on reaction media. (2010). Organic Letters. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). omicsonline.org. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv. [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. (n.d.). ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • Chromone-2- and -3-carboxylic acids and their derivatives. (1972). Progress in Medicinal Chemistry. [Link]

  • A comparative study on the thermal decomposition of some transition metal carboxylates. (n.d.). Journal of Thermal Analysis and Calorimetry. [Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (n.d.). ResearchGate. [Link]

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024). University of Chile. [Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2017). Molecules. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. [Link]

  • The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework. (2018). Journal of the American Chemical Society. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing. [Link]

  • Development and validation of stability indicating liquid chromatographic (RP-HPLC) method for estimation of ubidecarenone in bu. (n.d.). Semantic Scholar. [Link]

  • Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon. (n.d.). HAL Open Science. [Link]

Sources

Structure-activity relationship (SAR) of 6-fluorochromone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Fluorochromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Fluorochromone Scaffold

The chromone ring system, a benzopyran-4-one, represents a "privileged structure" in medicinal chemistry. This rigid bicyclic framework serves as a versatile scaffold for designing ligands that can interact with a wide array of biological targets.[1][2][3] Chromone derivatives, both naturally occurring and synthetic, exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4]

The strategic incorporation of a fluorine atom at the C-6 position of the chromone nucleus is a key design element that significantly modulates the molecule's therapeutic potential. Fluorine, being the most electronegative element, possesses a small van der Waals radius and the ability to form strong carbon-fluorine bonds. This substitution can profoundly influence a molecule's physicochemical properties, such as:

  • Lipophilicity: Enhancing the ability to cross cellular membranes.[5]

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Altering the electronic properties of the aromatic ring and participating in hydrogen bonding or other non-covalent interactions with target receptors.[6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluorochromone derivatives, delving into their synthesis, diverse biological activities, and the molecular nuances that govern their efficacy.

Synthetic Strategies for 6-Fluorochromone Derivatives

The synthesis of the chromone core is a well-established field in organic chemistry, with several classic routes available. These methods typically start from ortho-hydroxyaryl ketones. Key synthetic approaches include:

  • Claisen Condensation & Baker-Venkataraman Rearrangement: These methods involve the reaction of an o-hydroxyacetophenone with an ester or acid chloride, followed by an acid-catalyzed cyclization to form the chromone ring.[1][7]

  • Kostanecki-Robinson Reaction: This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt, followed by intramolecular condensation and dehydration.[7][8]

  • Vilsmeier-Haack Reaction: This reaction is particularly useful for synthesizing 3-formylchromones, which are valuable intermediates for further derivatization.[1][9]

Experimental Protocol: Synthesis via Microwave-Assisted Kostanecki-Robinson Reaction

This protocol describes a modern, efficient method for synthesizing a substituted chromone from an o-hydroxyaromatic ketone.[8]

Materials:

  • o-Hydroxyaromatic ketone (e.g., 2',5'-dihydroxyacetophenone for a 6-hydroxy precursor) (1.0 mmol)

  • Trifluoroacetic Anhydride (2.0 mmol)

  • Anhydrous Pyridine (5 mL)

  • Ice

  • Concentrated Hydrochloric Acid

Procedure:

  • In a microwave-safe vessel, dissolve the o-hydroxyaromatic ketone in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride dropwise with constant stirring.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 50-80% of the magnetron's maximum power for 5-15 minutes. The specific time and power should be optimized for the specific substrate.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any residual pyridine and acid.

  • Dry the crude product.

  • Further purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chromone derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Visualization: General Chromone Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_end Final Product start1 o-Hydroxyaryl Ketone reaction Acylation & Intramolecular Condensation (e.g., Kostanecki-Robinson) start1->reaction start2 Acid Anhydride / Ester start2->reaction start3 Base / Acid Catalyst start3->reaction precipitate Precipitation reaction->precipitate Cooling & Acidification filter Filtration & Washing precipitate->filter purify Column Chromatography / Recrystallization filter->purify end_product Purified Chromone Derivative purify->end_product

Caption: A typical experimental workflow for chromone synthesis.

Structure-Activity Relationship (SAR) of 6-Fluorochromone Derivatives

The biological activity of 6-fluorochromone derivatives is highly dependent on the nature and position of substituents on the chromone scaffold.

Anticancer Activity

6-Fluorochromone derivatives have emerged as promising anticancer agents, primarily through mechanisms like topoisomerase inhibition and protein kinase inhibition.[5][10][11]

Key SAR Insights:

  • Position 2: Substitution at this position is critical. Attaching nitrogen-containing heterocycles such as morpholino, piperidino, or N-methylpiperazino has been shown to yield potent anticancer compounds.[10] Furthermore, hybridizing the chromone core with a 2-aminothiazole scaffold has led to the development of highly effective protein kinase CK2 inhibitors.[11]

  • Position 3: A formyl (-CHO) or an acrylate group at the C-3 position is a common feature among active derivatives.[10][12] The electron-withdrawing nature of these groups appears to be important for activity. 6-Fluorochromone-3-carbaldehyde is a key intermediate for synthesizing many of these potent molecules.[13]

  • Position 6: The presence of a fluorine atom at C-6 is a cornerstone of this class of compounds. It often imparts greater potency compared to other halogens like chlorine, potentially due to its favorable electronic properties and ability to enhance cell permeability.[10][14] For instance, 6-fluoro, 3'-hydroxyflavone has shown high binding affinity to Aurora Kinase B, a target in cancer therapy.[15]

  • Position 7: The introduction of additional substituents at C-7, such as a second morpholino or piperidino group, can further enhance cytotoxic activity.[10]

Mechanism of Action: A significant mode of action is the inhibition of topoisomerase, enzymes that manage DNA topology. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and trigger apoptosis in cancer cells.[5][10] Certain derivatives also act as potent inhibitors of protein kinases like CK2, which are often overexpressed in cancer cells and play a role in cell cycle progression and apoptosis suppression.[11]

Table 1: Anticancer Activity of Selected 6-Fluorochromone Derivatives

Compound IDSubstituent at C-2Substituent at C-3Substituent at C-7Target / Cell LineReported Activity (IC50)Reference
Compound 17 Morpholino-CHOMorpholinoEhrlich Ascites CarcinomaPromising in vitro & in vivo activity[10]
Compound 18 Piperidino-CHOPiperidinoEhrlich Ascites CarcinomaPromising in vitro & in vivo activity[10]
Compound 5i 2-Aminothiazole derivative-H-HProtein Kinase CK20.08 µM[11]
Compound 5i 2-Aminothiazole derivative-H-HHL-60 (Leukemia)0.25 µM[11]
Fluoro-flavone 3'-Hydroxyphenyl-H-HAurora Kinase BBinding Energy: -9.153 kcal/mol[15]
Visualization: SAR Summary for Anticancer Activity

Caption: Key structural requirements for anticancer activity.

Neuroprotective Activity

Recent studies have highlighted the potential of chromone derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17] They can exert neuroprotective effects through multiple mechanisms.

Key SAR Insights:

  • MAO-B Inhibition: Chromone-based scaffolds are effective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is implicated in Parkinson's disease. The amide spacer and substituents on the exocyclic ring are crucial for high potency.[17]

  • Anti-inflammatory and Mitochondrial Effects: Certain 6-fluorochromone derivatives have been shown to suppress neuroinflammation by reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the hippocampus.[16] They can also restore aerobic metabolism and improve the function of mitochondrial enzymes, combating the energy deficit often seen in neurodegenerative conditions.[16]

  • Neuroprotection: These compounds can protect neuronal cells from oxidative stress and cell death induced by neurotoxins.[17]

Antimicrobial Activity

The 6-fluorochromone scaffold is also a promising platform for developing new antimicrobial agents.

Key SAR Insights:

  • Halogen at C-6: The presence of a halogen (F, Cl, Br) at the C-6 position is strongly correlated with antibacterial and antibiofilm activity, particularly against pathogens like Vibrio parahaemolyticus.[14]

  • Formyl Group at C-3: Similar to anticancer agents, a 3-formyl group is a key feature for potent antimicrobial activity. Compounds like 6-chloro-3-formylchromone and 6-bromo-3-formylchromone are effective at inhibiting bacterial growth and virulence factors.[14]

  • Aryl Groups on Isoxazole Core: In hybrid molecules where a 6-fluorochromone is linked to an aryl isoxazole, halogen-substituted phenyl rings on the isoxazole significantly increase antifungal activity.[12]

Table 2: Antimicrobial Activity of Selected Chromone Derivatives

CompoundTarget OrganismActivity (MIC)Reference
6-Bromo-3-formylchromone V. parahaemolyticus20 µg/mL[14]
6-Chloro-3-formylchromone V. parahaemolyticus20 µg/mL[14]
Aryl isoxazole-6-fluorochromone hybrid A. niger18.75 µg/mL[12]
Aryl isoxazole-6-fluorochromone hybrid C. albicans18.75 µg/mL[12]

Key Experimental Protocols for Biological Evaluation

To validate the SAR findings, robust and reproducible biological assays are essential.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-fluorochromone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: General Biological Screening Workflow

G cluster_prep Compound Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of 6-Fluorochromone Derivatives purify Purification & Characterization (NMR, MS) synthesis->purify stock Stock Solution Preparation (e.g., in DMSO) purify->stock cyto Cytotoxicity Assay (e.g., MTT) stock->cyto antimicro Antimicrobial Assay (e.g., MIC) stock->antimicro kinase Enzyme Inhibition Assay (e.g., Kinase, Topo) stock->kinase ic50 IC50 / MIC Calculation cyto->ic50 antimicro->ic50 kinase->ic50 sar SAR Analysis ic50->sar hit Hit Identification sar->hit

Caption: General workflow for biological screening of derivatives.[18]

Conclusion and Future Perspectives

The 6-fluorochromone scaffold is a highly validated and promising platform for the development of novel therapeutics. The structure-activity relationship studies clearly demonstrate that strategic modifications at the C-2, C-3, and C-7 positions of the 6-fluoro-substituted chromone ring can yield potent and selective agents against cancer, microbial infections, and neurodegenerative disorders. The fluorine atom at C-6 consistently plays a vital role in enhancing the biological profile of these derivatives.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions to explore new areas of chemical space and identify compounds with improved potency and selectivity.

  • Elucidating Mechanisms: Conducting in-depth mechanistic studies to fully understand how these compounds interact with their biological targets at a molecular level.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Multi-Targeting Agents: Designing hybrid molecules based on the 6-fluorochromone scaffold that can simultaneously modulate multiple targets, a strategy that could be particularly effective for complex diseases like cancer and Alzheimer's.

By leveraging the insights from SAR studies and employing modern drug discovery techniques, the 6-fluorochromone framework will undoubtedly continue to be a fruitful source of new drug candidates.

References

  • Ishar, M. P. S., Singh, G., Singh, S., Sreenivasan, K. K., & Singh, G. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]

  • Gaspar, A., Reis, J., Kachler, S., & Borges, F. (2015). General Methods of Preparing Chromones. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Organic Chemistry Portal. Retrieved from [Link]

  • Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Mohsin, M., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54, 241–257. [Link]

  • Berenguer, M. J., et al. (1998). Structure-Absorption Relationships of a Series of 6-Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 42(3), 577–580. [Link]

  • Pinto, D. C., Silva, A. M., & Lemos, A. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(11), 2928. [Link]

  • Nielsen, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593–6605. [Link]

  • ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. (2010). ResearchGate. Retrieved from [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. (2017). ResearchGate. Retrieved from [Link]

  • Pinto, D. C., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5621. [Link]

  • Wang, H., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799. [Link]

  • Shulha, M. V., et al. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Frontiers in Pharmacology, 14, 1245781. [Link]

  • Kumar, A., & Kumar, R. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Retrieved from [Link]

  • Asif, M., et al. (2023). Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Cellular and Infection Microbiology, 13, 1234668. [Link]

  • Kumar, A., et al. (2023). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 14(7), 1231–1252. [Link]

  • Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Retrieved from [Link]

  • Singh, S., et al. (2024). Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B. Journal of Biomolecular Structure and Dynamics, 1–15. [Link]

  • Biologically active chromone derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Cephalosporin, D. C. (1990). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 33(5), 1345–1351. [Link]

  • Laborde, E., et al. (1992). Synthesis and Structure-Activity Relationship of 1-aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 35(23), 4230–4239. [Link]

  • Dulin, W., et al. (n.d.). Biological activity of some 6 alpha-fluoro and 16 alpha-methyl C-21 steroids. Semantic Scholar. Retrieved from [Link]

  • Al-Hilal, T. A., & Alam, F. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 935–949. [Link]

  • Barlocco, D., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327–1336. [Link]

  • Szychowski, K. A., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 24(23), 17056. [Link]

  • Cooper, S. E., et al. (2025). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives. Jefferson Digital Commons. Retrieved from [Link]

  • Rao, A., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 14(1), 1019. [Link]

  • Wu, Y., et al. (2023). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules, 28(23), 7891. [Link]

  • Sameni, S., & Sameni, M. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Bioconjugate Chemistry, 32(8), 1545–1557. [Link]

  • Tadesse, S., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2823. [Link]

  • Rajendrakumar, S. K., & Basak, D. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 16(11), 1553. [Link]

  • Perovic, M., & Malicevic, J. (2023). Role of fullerenols derivative 3HFWC in the treatment of Alzheimer's disease. Neural Regeneration Research, 18(10), 2189–2190. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Fluorinated Chromone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of fluorinated chromones is a critical endeavor in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the fluorine atom. However, the intramolecular cyclization step to form the chromone core is often fraught with challenges, leading to diminished yields, intractable product mixtures, and project delays. This guide provides a comprehensive troubleshooting framework for researchers encountering difficulties in the synthesis of these valuable compounds. It is designed to move beyond simple procedural adjustments to offer a deeper understanding of the underlying chemical principles governing success and failure in these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclization reaction is resulting in a very low or no yield of the desired fluorinated chromone. What are the primary suspects?

A1: A low or nonexistent yield in fluorinated chromone synthesis can typically be traced back to one of several key areas. A systematic approach to diagnosing the issue is crucial for an efficient resolution.

1. Incomplete Formation of the Prerequisite Intermediate:

The cyclization to form the chromone ring is contingent upon the successful synthesis of the open-chain precursor, such as a 1,3-diketone, a 2'-hydroxychalcone, or other related intermediates. Incomplete upstream reactions, like the Baker-Venkataraman rearrangement or Claisen condensation, are a primary cause of poor overall yield[1]. The electron-withdrawing nature of fluorine substituents can significantly impact the reactivity of the starting materials in these preceding steps.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to meticulously monitor the precursor-forming reaction to completion.

    • Intermediate Isolation & Characterization: If feasible, isolate and purify the intermediate before proceeding to the cyclization step. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Re-optimization of Precursor Synthesis: If the precursor yield or purity is low, re-evaluate the reaction conditions. This may involve adjusting the base, solvent, temperature, or reaction time.

2. Suboptimal Cyclization Conditions:

The conditions for the cyclization reaction itself are paramount. Temperature, choice of catalyst, and reaction time are critical variables that often require fine-tuning, especially with fluorinated substrates.

  • Troubleshooting Protocol:

    • Temperature Optimization: High temperatures can lead to degradation of starting materials or the desired product[1]. Conversely, insufficient heat may result in an incomplete reaction. It is advisable to start at a lower temperature and gradually increase it, monitoring the reaction progress at each stage.

    • Catalyst Screening: The choice of acid or base catalyst is crucial. For acid-catalyzed cyclizations, a range of catalysts from milder options like p-toluenesulfonic acid (p-TSA) to stronger ones like sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) should be considered[1][2]. The optimal catalyst will depend on the specific substrate.

    • Time Course Study: A time-course study can reveal the optimal reaction duration. Taking aliquots at regular intervals and analyzing them by TLC or LC-MS will indicate when the reaction has reached completion and before significant product degradation occurs.

3. Presence of Moisture:

For reactions that employ strong bases like sodium hydride (NaH) or sodium ethoxide to generate an enolate, the presence of even trace amounts of water or other protic solvents will quench the base and halt the reaction[1].

  • Troubleshooting Protocol:

    • Solvent and Reagent Drying: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Solid reagents should be dried under vacuum.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

4. Steric Hindrance:

Bulky substituents on the aromatic ring or the acyl group can sterically hinder the intramolecular cyclization, impeding the reaction or preventing it altogether[1]. The presence of fluorine atoms, while small, can influence the preferred conformation of the molecule, potentially exacerbating steric issues.

  • Troubleshooting Protocol:

    • Prolonged Reaction Times and Higher Temperatures: In cases of suspected steric hindrance, extending the reaction time and cautiously increasing the temperature may provide the necessary energy to overcome the activation barrier.

    • Alternative Synthetic Routes: If steric hindrance remains a significant obstacle, a different synthetic approach that forms the sterically hindered bond under more favorable conditions may be necessary.

Q2: I am observing the formation of a significant amount of side products, particularly an isomeric compound. What is happening and how can I improve the selectivity for the desired fluorinated chromone?

A2: The formation of isomeric side products is a common challenge in chromone synthesis. The most frequently encountered isomer is the corresponding coumarin.

Understanding the Competing Reaction: Chromone vs. Coumarin Formation

In reactions such as the Simonis reaction, which involves the condensation of a phenol with a β-ketoester, there are two potential pathways for cyclization. The regioselectivity is determined by the initial nucleophilic attack of the phenolic hydroxyl group. Attack at the ketone carbonyl leads to the chromone, while attack at the ester carbonyl results in the coumarin[1].

Troubleshooting Protocol for Improving Selectivity:

  • Catalyst Selection: The choice of catalyst can strongly influence the regioselectivity of the reaction.

    • Favoring Chromone Formation: Phosphorus pentoxide (P₂O₅) is known to favor the formation of chromones. It is believed to activate the ketone carbonyl, making it more susceptible to nucleophilic attack[1].

    • Avoiding Coumarin Formation: Strong Brønsted acids like sulfuric acid can sometimes promote coumarin formation. If coumarin is the major product, switching to a different acid catalyst is recommended[1].

  • Temperature Control: High reaction temperatures can lead to a loss of selectivity, resulting in a mixture of chromone and coumarin[1].

    • Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening experiment is highly recommended.

Other Potential Side Products:

  • Aurones: In the Kostanecki-Robinson reaction, aurones can be common byproducts, particularly with specific substitution patterns on the starting o-hydroxyacetophenone[1]. Careful control of reaction conditions and purification are key to minimizing their formation.

Q3: My fluorinated starting material appears to be degrading under the reaction conditions. How can I mitigate this?

A3: Fluorinated compounds can sometimes be sensitive to harsh reaction conditions, leading to decomposition and low yields.

Troubleshooting Protocol for Substrate Degradation:

  • Milder Reaction Conditions:

    • Reduce Temperature: As a first step, significantly lower the reaction temperature and extend the reaction time accordingly.

    • Use Milder Catalysts: If using a strong acid like concentrated H₂SO₄, consider switching to a milder alternative such as p-toluenesulfonic acid or even an acidic resin that can be easily filtered off[1].

    • Decrease Catalyst Concentration: Reducing the concentration of a strong acid catalyst can sometimes be sufficient to prevent decomposition while still promoting the desired cyclization[1].

  • Alternative Synthetic Methodologies:

    • Enzymatic Synthesis: For certain substrates, enzymatic methods can offer a milder and more selective alternative. For instance, lipase-mediated oxidative cyclization has been used for the synthesis of 3-hydroxy chromones under mild conditions[3][4].

    • Selectfluor-Mediated Cyclization: Reagents like Selectfluor can mediate tandem cyclization reactions under relatively mild conditions to produce functionalized chromones[5][6].

Experimental Protocols & Data

Protocol 1: General Procedure for Acid-Catalyzed Cyclization
  • To a solution of the fluorinated 2'-hydroxychalcone or 1,3-diketone precursor (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, toluene, or ethanol), add the acid catalyst (e.g., concentrated H₂SO₄, 0.2-1.0 eq; or p-TSA, 0.1-0.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine[1].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Common Solvents and Their Properties for Cyclization Reactions
SolventBoiling Point (°C)Dielectric ConstantNotes
Glacial Acetic Acid1186.2Common for acid-catalyzed cyclizations, can also act as a catalyst.
Toluene1112.4Aprotic, good for reactions requiring higher temperatures.
Ethanol7824.6Protic, often used in base-catalyzed reactions.
Dioxane1012.2Aprotic, good solvent for a range of polarities.
N,N-Dimethylformamide (DMF)15336.7High-boiling polar aprotic solvent, good for challenging reactions.

Visualizing the Process: Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield of Fluorinated Chromone check_precursor Verify Precursor Formation and Purity (TLC, NMR, MS) start->check_precursor precursor_ok Precursor OK check_precursor->precursor_ok Yes precursor_bad Incomplete Reaction or Impure Precursor check_precursor->precursor_bad No check_conditions Evaluate Cyclization Conditions precursor_ok->check_conditions reoptimize_precursor Re-optimize Precursor Synthesis precursor_bad->reoptimize_precursor reoptimize_precursor->check_precursor temp_screen Temperature Screen check_conditions->temp_screen catalyst_screen Catalyst Screen check_conditions->catalyst_screen time_study Time-Course Study check_conditions->time_study sub_group check_moisture Check for Moisture (Dry Solvents, Inert Atm.) check_sterics Consider Steric Hindrance check_moisture->check_sterics increase_energy Increase Temperature/ Reaction Time check_sterics->increase_energy success Successful Synthesis increase_energy->success sub_group->check_moisture

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Competing Pathways in Chromone Synthesis

ChromoneVsCoumarin cluster_paths Nucleophilic Attack by Phenolic -OH start Phenol + Fluorinated β-Ketoester attack_ketone Attack at Ketone Carbonyl start->attack_ketone attack_ester Attack at Ester Carbonyl start->attack_ester intermediate_chromone Intermediate A attack_ketone->intermediate_chromone catalyst_p2o5 Favored by P₂O₅ attack_ketone->catalyst_p2o5 intermediate_coumarin Intermediate B attack_ester->intermediate_coumarin catalyst_h2so4 Can be favored by H₂SO₄ attack_ester->catalyst_h2so4 product_chromone Fluorinated Chromone (Desired Product) intermediate_chromone->product_chromone Cyclization product_coumarin Fluorinated Coumarin (Isomeric Side Product) intermediate_coumarin->product_coumarin Cyclization

Caption: Reaction pathways leading to chromone vs. coumarin.

References

  • Technical Support Center: Chromone Synthesis (Cyclization Step) - Benchchem. (n.d.).
  • Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. (2022). PMC.
  • Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. (2022). Taylor & Francis Online.
  • Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. (2022). Taylor & Francis.
  • Fluorination of flavones and chromones using elemental fluorine. (n.d.). PubMed.
  • Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. (2023). PMC.
  • Selectfluor-Triggered Tandem Cyclization of o-Hydroxyarylenaminones To Access Difluorinated 2-Amino-Substituted Chromanones. (n.d.). ResearchGate.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). IJRPC.

Sources

Technical Support Center: Baker-Venkataraman Rearrangement for 6-Fluorochromones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BV-6F-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization and Troubleshooting of 6-Fluorochromone Synthesis via Baker-Venkataraman Rearrangement

Executive Summary

The synthesis of 6-fluorochromones is a critical workflow in medicinal chemistry, particularly for developing pharmacophores with enhanced metabolic stability and lipophilicity. The Baker-Venkataraman (B-V) rearrangement—an intramolecular Claisen-type condensation—is the preferred route. However, the electron-withdrawing nature of the fluorine substituent at the 5-position of the starting 2'-hydroxyacetophenone introduces unique kinetic and thermodynamic challenges, specifically regarding enolate stability and the competition between rearrangement and hydrolysis.

This guide provides a validated protocol, a mechanistic troubleshooting decision tree, and an optimization matrix specifically calibrated for fluorinated substrates.

Module 1: The "Golden Path" Protocol

Recommended baseline methodology for high-purity synthesis.

Substrate: 2-Benzoyloxy-5-fluoroacetophenone


 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione.
Phase A: O-Acylation (Pre-cursor Synthesis)

Note: High purity of the ester is non-negotiable. Free phenol contaminants will quench the base in Phase B.

  • Dissolve 2'-hydroxy-5-fluoroacetophenone (1.0 eq) in dry Pyridine (5.0 vol).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add Benzoyl chloride (1.2 eq) dropwise. Exotherm warning.

  • Stir at RT for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour into ice-HCl (1M). Filter the solid.[1][2] Recrystallize from Ethanol.

Phase B: The Rearrangement (K2CO3 Method)

Selected for: High functional group tolerance and minimized retro-Claisen fragmentation.

  • Charge the O-acylated ester (1.0 eq) into a reactor.

  • Add anhydrous Acetone (10-15 vol). Critical: Water content must be <0.1%.

  • Add anhydrous

    
     (3.0 - 5.0 eq).
    
  • Reflux with vigorous stirring for 6–12 hours.

    • Visual Cue: The reaction mixture often turns a bright yellow/orange due to the formation of the potassium enolate salt.

  • Workup:

    • Evaporate acetone under reduced pressure.

    • Resuspend residue in water.

    • Acidify carefully with glacial acetic acid or dilute HCl to pH 3–4.

    • The

      
      -diketone precipitates as a solid.[2]
      
Phase C: Cyclization (Chromone Formation)[3]
  • Dissolve the

    
    -diketone in Glacial Acetic Acid.
    
  • Add catalytic conc.

    
     (0.5 vol%).
    
  • Reflux for 1-2 hours.

  • Pour into crushed ice to precipitate the 6-fluorochromone.

Module 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the specific electronic influence of the Fluorine atom.

BakerVenkataraman Start 2-Benzoyloxy-5-fluoroacetophenone (Ester) Enolate Enolate Formation (F stabilizes anion) Start->Enolate Base (K2CO3/NaH) -H+ Hydrolysis Hydrolysis (Deacylation) Start->Hydrolysis Wet Solvent Trace H2O Cyclic Cyclic Alkoxide Intermediate Enolate->Cyclic Intramolecular Nucleophilic Attack Diketone 1,3-Diketone (Open Form) Cyclic->Diketone Ring Opening (Acid Workup) Chromone 6-Fluorochromone (Final Product) Diketone->Chromone Acid Cyclization (-H2O) Retro Retro-BV (Equilibrium Shift) Diketone->Retro Base too strong High Temp

Figure 1: Mechanistic pathway of the Baker-Venkataraman rearrangement for 6-fluorochromones, highlighting critical intermediates and potential failure modes.

Module 3: Troubleshooting Hub (Q&A)

Category: Reaction Stalling & Yield Loss

Q: I am recovering the starting phenolic ketone (2'-hydroxy-5-fluoroacetophenone) instead of the diketone. Did the rearrangement fail? A: This is likely Deacylation (Hydrolysis) , not a rearrangement failure.

  • The Cause: The fluorine atom at the 5-position (para to the ester carbonyl) makes the ester carbonyl highly electrophilic. If your solvent contains even trace moisture (

    
    ), the hydroxide generated will attack the ester faster than the enolate can form.
    
  • The Fix:

    • Dry acetone over activated 4Å molecular sieves for 24 hours.

    • Switch to a non-hygroscopic base system: NaH in Toluene or LiHMDS in THF at -78°C to 0°C.

Q: The reaction reaches 50% conversion and stops. Adding more base doesn't help. A: You are fighting the Retro-Baker-Venkataraman Equilibrium .

  • The Science: The rearrangement is reversible. The 6-fluoro substituent stabilizes the phenoxide anion formed during the reverse reaction, pushing the equilibrium backward toward the starting materials.

  • The Fix:

    • Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the intramolecular pathway.

    • Trapping: Use a kinetic trap. If using NaH, the formation of the sodium salt of the diketone usually drives the reaction forward because the salt precipitates or is stable. Ensure you are using at least 2.2 equivalents of base (one to form the enolate, one to deprotonate the product).

Category: Impurity Profile

Q: I see a new spot on TLC that is neither starting material nor diketone. A: This is likely Intermolecular Acylation .

  • The Scenario: The enolate of one molecule attacks the ester of a different molecule.

  • The Fix: Dilution is usually the solution for intermolecular side reactions, but since we need concentration to fight the Retro-BV (see above), the compromise is Temperature Control . Lower the temperature to 0°C for the enolate formation step, then slowly warm to reflux.

Module 4: Optimization Matrix

Use this table to select the correct conditions based on your specific fluorinated substrate constraints.

VariableStandard (K2CO3/Acetone)Aggressive (NaH/THF)Classical (KOH/Pyridine)Recommendation for 6-Fluoro
Reaction Rate Slow (6-12 hrs)Fast (1-3 hrs)ModerateStandard (Better control)
Moisture Sensitivity ModerateHigh (Fire Risk)LowStandard (Easier drying)
Side Reactions LowHigh (O-alkylation risk)ModerateStandard
Workup Acidification/FiltrationQuench/ExtractionAcidificationStandard (Cleanest solid)
Fluorine Impact F-group stableRisk of nucleophilic aromatic substitution (

) if F is ortho/para to ketone
F-group stableStandard or Aggressive (if steric bulk is high)

Module 5: Diagnostic Decision Tree

Follow this logic flow when experiments fail.

Troubleshooting Problem Low Yield / Failure CheckSM Is Product = Starting Phenol? Problem->CheckSM CheckMoisture Check Solvent Water Content CheckSM->CheckMoisture Yes (Hydrolysis) CheckBase Is Product = Starting Ester? CheckSM->CheckBase No SolutionDry Action: Dry Solvent / Use NaH CheckMoisture->SolutionDry CheckStoich Check Base Stoichiometry CheckBase->CheckStoich Yes (No Reaction) CheckRetro Is Product = Mixture? CheckBase->CheckRetro No SolutionTime Action: Increase Reflux Time CheckStoich->SolutionTime SolutionConc Action: Increase Concentration CheckRetro->SolutionConc Yes (Equilibrium Issue)

Figure 2: Diagnostic logic for troubleshooting failed Baker-Venkataraman rearrangements.

References

  • Baker, W. (1933).[3][4][5] "Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones". Journal of the Chemical Society, 1381–1389.[4][5] Link[4]

  • Mahal, H. S., & Venkataraman, K. (1934).[3][4][5] "Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones". Journal of the Chemical Society, 1767–1769.[4][5] Link[4]

  • Kalinin, A. V., et al. (1998).[3][4] "Directed ortho metalation - cross coupling links. Carbamoyl rendition of the Baker-Venkataraman rearrangement". Tetrahedron Letters, 39(28), 4995-4998. Link

  • Ameen, D., & Snape, T. J. (2015). "Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions". Synthesis, 47(02), 141–158.[5] Link

  • Organic Syntheses. (1952).[4] "Flavone".[3][4][5] Org.[6][7][8] Synth. 32, 72. Link

Sources

Removing unreacted starting materials from chromone ester products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromone Ester Purification Subject: Removing Unreacted Starting Materials (Phenols & Acids) from Chromone-3-Carboxylic Esters Ticket ID: CHEM-PUR-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying chromone esters (e.g., ethyl chromone-3-carboxylate) presents a classic "solubility paradox." The starting materials—often resorcinol derivatives or chromone-3-carboxylic acids—share significant polarity and solubility characteristics with the product. Furthermore, the chromone core (


-pyrone ring) is electrophilic at the C-2 position, making standard acid/base extraction protocols hazardous to the product's integrity.

This guide moves beyond generic "wash and dry" instructions. We will focus on the thermodynamic stability of the chromone ring during workup and utilize differential solubility to separate impurities without degrading your target molecule.

Part 1: The "Base Wash" Trap (Critical Warning)

The Issue: A common instinct when removing unreacted phenols (starting material) or carboxylic acids is to wash the organic layer with 1M NaOH. Stop immediately.

The Mechanism of Failure: Unlike simple benzoate esters, the chromone ring is an electron-deficient Michael acceptor. The C-2 position is highly susceptible to nucleophilic attack by hard bases (like hydroxide ions).

  • Attack:

    
     attacks C-2.
    
  • Ring Opening: The bond between O-1 and C-2 cleaves.

  • Result: You form a water-soluble salicylic acid derivative or a hydroxy-chalcone. Your yield "disappears" into the aqueous waste.

The Solution:

  • For Unreacted Acids: Use Sodium Bicarbonate (

    
    ) . It is basic enough (
    
    
    
    ) to deprotonate carboxylic acids (
    
    
    ) but too weak to rapidly attack the chromone ring at room temperature.
  • For Unreacted Phenols: Do not use base extraction. Rely on recrystallization or chromatography (detailed below).

Visualizing the Hazard

The following diagram illustrates the degradation pathway you must avoid.

ChromoneDegradation Chromone Chromone Ester (Intact Ring) Attack Nucleophilic Attack (OH- at C-2) Chromone->Attack Add 1M NaOH Intermediate Ring Opening (Unstable Enolate) Attack->Intermediate Rapid Equilibrium Product Degradation Product (Salicylic Acid/Chalcone) Intermediate->Product Irreversible

Caption: Figure 1. The kinetic pathway of base-mediated chromone ring degradation. Avoid strong bases to preserve the


-pyrone core.

Part 2: Removal of Unreacted Phenols (Recrystallization)

Phenols (like resorcinol) are the most stubborn impurities because they hydrogen-bond to the chromone ester, often co-precipitating. However, phenols generally have much higher solubility in cold alcohols than chromone esters do.

Protocol: The "Mother Liquor" Shift

Solvent SystemTarget ImpurityProcedure Logic
Ethanol (95%) Resorcinol / PhenolsHigh Selectivity. Chromone esters crystallize well from cooling EtOH; phenols remain soluble in the supernatant due to H-bonding with the solvent.
Acetone / Hexane Non-polar side productsGradient Polarity. Dissolve in min. warm acetone. Add hexane until turbid.[1] Cool. Esters crash out; oils/tars stay in solution.
DMF / Water Inorganic Salts / Polar AcidsDrastic Solubility Drop. Dissolve in DMF. Add water dropwise. Warning: High product loss possible if added too fast.

Step-by-Step Optimization:

  • Dissolve crude solid in minimal boiling 95% Ethanol .

  • Allow to cool slowly to Room Temperature (RT).

  • Critical Step: Do not filter yet. Place in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals.

  • The Wash: Wash the filter cake with ice-cold ethanol.

    • Why? The unreacted phenol is in the mother liquor. Washing with cold solvent displaces the phenol-rich liquid without redissolving the ester.

Part 3: Chromatographic Cleanup (Troubleshooting)

If recrystallization fails, you must use column chromatography. Common Problem: Phenols "streak" or "tail" down the column, contaminating the ester fractions.

The Fix: Acidified Mobile Phase Phenols are weak acids. On silica gel, they dissociate slightly, causing them to drag.

  • Mobile Phase: Hexane : Ethyl Acetate (e.g., 80:20).

  • Modifier: Add 0.5% to 1% Acetic Acid to the mobile phase.

  • Mechanism: The acid keeps the phenol fully protonated (neutral). This tightens the phenol band, allowing it to elute cleanly (usually after the ester, depending on substitution).

Part 4: Decision Matrix (Workflow)

Follow this logic gate to determine the correct purification method for your specific crude mixture.

PurificationLogic Start Crude Chromone Ester CheckImpurity Identify Major Impurity Start->CheckImpurity AcidImpurity Unreacted Carboxylic Acid (Chromone-3-COOH) CheckImpurity->AcidImpurity PhenolImpurity Unreacted Phenol (Resorcinol/Napthol) CheckImpurity->PhenolImpurity WashStep Wash w/ sat. NaHCO3 (Do NOT use NaOH) AcidImpurity->WashStep Chemical Separation CrystStep Recrystallize (EtOH or MeOH) PhenolImpurity->CrystStep Solubility Separation CheckPurity Check TLC WashStep->CheckPurity CrystStep->CheckPurity Column Column Chromatography (+1% Acetic Acid) CheckPurity->Column Still Impure Final Pure Ester CheckPurity->Final Clean Column->Final

Caption: Figure 2. Strategic workflow for chromone ester purification based on impurity type.

FAQ: Troubleshooting Specific Scenarios

Q: My product is oiling out during recrystallization. What now? A: This often happens if the crude contains significant polymeric impurities (common in Pechmann condensation).

  • Tactic: Triturate the oil with cold diethyl ether or isopropyl ether. The mechanical action often induces crystallization. If that fails, perform a rapid filtration through a short silica plug (eluting with DCM) to remove the polymers before attempting recrystallization again.

Q: Can I use Potassium Carbonate (


) to wash out phenols? 
A:  Proceed with extreme caution. While carbonate is weaker than hydroxide, it can still promote ring opening or hydrolysis of the ester function if heated or left in contact too long [1]. If you must use it, keep the contact time under 5 minutes and the temperature at 

.

Q: I see a new spot on TLC after washing with base. What is it? A: This is likely the ring-opened product (a chalcone derivative) or the hydrolyzed acid. This confirms that your base wash was too strong. Refer to Figure 1.

References

  • Ring Opening and Recyclization Reactions with Chromone-3-carbonitrile. Source: ResearchGate.[2][3] Context: Details the mechanism of nucleophilic attack at the C-2 position of the chromone ring, leading to ring opening. URL:[Link]

  • Solvents for Recrystallization. Source: University of Rochester, Department of Chemistry. Context: Provides solubility data and solvent selection rules (e.g., Ethanol, Hexane/Acetone) applicable to polar aromatic esters. URL:[Link]

  • Synthesis and Chemical Properties of Chromone-3-carboxylic Acid. Source: Chemistry of Heterocyclic Compounds (via ResearchGate).[2][4] Context: Discusses the acidity of chromone-3-carboxylic acid and its stability/reactivity profile during esterification. URL:[Link]

  • Ring Transformation of Chromone-3-carboxylic Acid Under Nucleophilic Conditions. Source: ARKIVOC (via ResearchGate). Context: Specifically studies the effect of sodium hydroxide on chromone rings, confirming degradation upon warming. URL:[Link]

Sources

Validation & Comparative

1H NMR interpretation of Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Interpretation of Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a scaffold of significant interest in medicinal chemistry due to the prevalence of the chromone core in biologically active compounds.

This document moves beyond a simple peak listing. As a senior application scientist, the goal is to provide a holistic interpretation, grounded in fundamental principles and supported by comparative data. We will dissect the spectrum, explaining the causal relationships between the molecule's electronic architecture and the resulting NMR signals. This guide is designed for researchers and professionals who require not just the data, but a deeper understanding of the spectral features to confidently characterize their own synthesized molecules.

Structural Overview and Proton Assignments

To interpret the ¹H NMR spectrum, we must first assign a unique identifier to each proton in the molecule. The structure and numbering scheme for this compound are presented below.

Figure 1: Molecular structure and proton numbering for this compound.

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to exhibit signals corresponding to four distinct aromatic protons and one methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group, the ester functionality, the ether oxygen, and the fluorine substituent. The multiplicity of the aromatic signals is governed by spin-spin coupling between adjacent protons.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
-OCH₃ ~3.9 - 4.0Singlet (s)N/AThese three equivalent protons are adjacent to an oxygen but have no neighboring protons, resulting in a singlet. The chemical shift is typical for a methyl ester.
H-3 ~7.1 - 7.2Singlet (s)N/AThis proton is on a carbon adjacent to the electron-withdrawing ester group and the ring oxygen. It has no vicinal proton neighbors, hence it appears as a sharp singlet.
H-8 ~7.5 - 7.6Doublet (d)JH8-H7 ≈ 8.5 - 9.0 HzH-8 is ortho to the ether oxygen. It is coupled only to H-7, resulting in a doublet.
H-7 ~7.7 - 7.8Doublet of Doublets (dd)JH7-H8 ≈ 8.5 - 9.0 Hz, JH7-F ≈ 7.5 - 8.5 HzThis proton is coupled to its ortho neighbor H-8 (a large coupling) and also exhibits a three-bond coupling to the fluorine at C-6 (³JH-F), splitting the signal into a doublet of doublets.
H-5 ~7.9 - 8.0Doublet of Doublets (dd)JH5-F ≈ 8.5 - 9.5 Hz, JH5-H7 ≈ 3.0 - 3.5 HzH-5 is ortho to the strongly electron-withdrawing C-4 carbonyl and is also coupled to the fluorine at C-6 (³JH-F). A smaller meta-coupling to H-7 (⁴JH-H) further splits the signal.

Comparative Analysis: The Influence of Fluorine Substitution

To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted ¹H NMR data with that of its non-fluorinated analog, Methyl 4-oxo-4H-chromene-2-carboxylate, and the closely related Ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate.

CompoundH-3 (s)H-5H-6H-7H-8 (d)Ester (-CH₃/CH₂)
This compound (Predicted) ~7.15~7.95 (dd)-~7.75 (dd)~7.55~3.95 (s)
Ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate [1]7.147.91 (dd)-7.72 (ddd)7.53 (dd)4.45 (q), 1.42 (t)
Methyl 4-oxo-4H-chromene-2-carboxylate (Reference) [2]~7.1~8.1 (dd)~7.5 (t)~7.8 (ddd)~7.5 (d)~3.9 (s)

Key Insights from Comparison:

  • Fluorine's Electronic Effect: The substitution of hydrogen at C-6 with fluorine causes distinct changes. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect, but it can also donate electron density through resonance (p-π donation).[3][4] The interplay of these effects results in the observed chemical shifts.

  • H-F Coupling: The most telling feature is the appearance of H-F coupling, which splits the signals of the adjacent H-5 and H-7 protons. The magnitude of three-bond H-F coupling (³JHF) is typically in the range of 7-10 Hz.

  • Chemical Shift Perturbations: Comparing the fluorinated and non-fluorinated analogs, the chemical shifts of H-5 and H-7 are significantly altered, providing direct evidence of the fluorine atom's electronic influence on its local environment.

Visualizing the Coupling Network

The multiplicities of the aromatic protons arise from a well-defined network of spin-spin couplings. This can be visualized to clarify the relationships.

G H5 H-5 H7 H-7 H5->H7 ⁴JHH ≈ 3.0 Hz F6 F-6 H5->F6 ³JHF ≈ 9.0 Hz H8 H-8 H7->H8 ³JHH ≈ 9.0 Hz H7->F6 ³JHF ≈ 8.0 Hz

Figure 2: Spin-spin coupling network for the aromatic protons of this compound.

Standard Experimental Protocol for ¹H NMR Acquisition

Achieving a high-quality, interpretable spectrum requires a robust and standardized experimental procedure.[5][6] The following protocol is recommended for acquiring the ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and interpretation.

Materials:

  • Sample: 5-10 mg of this compound

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tube: 5 mm high-precision NMR tube

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim the magnetic field for homogeneity acq1->acq2 acq3 Set acquisition parameters: - Pulse Program: Standard 1D (zg30) - Scans (NS): 16-64 - Acquisition Time (AQ): ~3-4 s - Relaxation Delay (D1): 2-5 s acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc2a Baseline correct the spectrum proc2->proc2a proc3 Calibrate chemical shift to TMS (0.00 ppm) proc2a->proc3 proc4 Integrate signals and analyze multiplicities proc3->proc4

Figure 3: Standard workflow for ¹H NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ is an excellent alternative. The choice of solvent will slightly affect chemical shifts.[7]

  • Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) increases the separation between peaks (dispersion), making it easier to resolve complex multiplets and extract accurate coupling constants.[8]

  • Relaxation Delay (D1): Allowing a sufficient delay between pulses (scans) ensures that all protons have fully relaxed back to their equilibrium state. This is critical for obtaining accurate signal integrations, which reflect the relative number of protons.[9]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic interpretation, based on chemical shifts, multiplicities, and coupling constants, allows for the unambiguous assignment of every proton in the molecule. The presence of the fluorine atom provides a distinctive signature in the form of H-F coupling, which is invaluable for confirming its position on the aromatic ring. By comparing the spectrum to that of known analogs and adhering to a rigorous experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy as a cornerstone of structural verification in their synthetic endeavors.

References

  • Jaki, D. C., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR. Illustrated with Taxol. Journal of Natural Products, 70(4), 589-595. [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Basic NMR Concepts. [Link]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • University of Chicago, Chemistry Department. (n.d.). UChicago Experiment Guides - NMR Facility. [Link]

  • Fierke, C. A., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • Supporting Information for publications, various examples. (n.d.). [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]

  • Reddit. (n.d.). The Effect of Fluorine in ¹H NMR. r/Chempros. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Supporting Information for publications, various examples. (n.d.). [Link]

  • Brazilian Chemical Society. (n.d.). On the ¹H NMR Spectra of 2-Substituted Benzoquinones. [Link]

  • University of Rochester. (n.d.). Fluorine NMR. [Link]

  • MDPI. (n.d.). ¹H NMR and ¹³C NMR of spectra of synthesized compounds. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • University of Porto. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • LibreTexts Chemistry. (n.d.). 29.9 ¹H NMR Spectroscopy. [Link]

Sources

Comparing bioactivity of 6-fluoro vs 6-chloro chromone-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of chromone-2-carboxylate scaffolds, the choice between C6-fluorine and C6-chlorine substitution is a pivotal decision point that dictates the pharmacological profile. 6-Chloro derivatives generally exhibit superior potency and efficacy in hydrophobic binding pockets (e.g., GPR55 receptors) due to enhanced lipophilicity and optimal steric filling. Conversely, 6-Fluoro derivatives often offer unique selectivity profiles (e.g., dual GPR35/GPR55 antagonism) and superior metabolic stability, leveraging the "mimicry effect" where fluorine acts as a bio-isostere for hydrogen or a hydroxyl group without the steric penalty of chlorine.

This guide analyzes the bioactivity, structure-activity relationships (SAR), and synthesis protocols for these two critical pharmacophores.

Part 1: Physicochemical & SAR Comparison

The distinct biological outcomes of 6-F and 6-Cl substitutions stem from fundamental atomic differences. The chromone-2-carboxylate core relies on the planar benzopyranone system for intercalation or π-stacking; halogenation at C6 modulates the electron density of the pyrone ring and the lipophilicity of the entire molecule.

Table 1: Physicochemical Profile of C6-Substituents
Feature6-Fluoro Substituent6-Chloro SubstituentImpact on Bioactivity
Van der Waals Radius 1.47 Å1.75 ÅCl fills larger hydrophobic pockets; F causes minimal steric clash.
Electronegativity (Pauling) 3.983.16F strongly withdraws electrons, altering pKa of the C2-carboxylate; Cl is less withdrawing but more polarizable.
C-X Bond Strength ~485 kJ/mol~327 kJ/molF renders the C6 position metabolically inert (blocks oxidation); Cl is stable but can be a handle for further coupling.
Lipophilicity (

value)
+0.14+0.71Cl significantly increases logP, improving membrane permeability and hydrophobic binding.
H-Bond Capability Weak AcceptorVery Weak AcceptorF can mimic a carbonyl oxygen or hydroxyl group in binding interactions.
Expert Insight: The "Lipophilic Clamp" vs. "Metabolic Shield"
  • The Chlorine Choice: Select 6-Cl when targeting deep, hydrophobic cavities (e.g., GPCR transmembrane domains). The larger chlorine atom displaces "high-energy" water molecules from the binding site, providing an entropic gain that fluorine cannot match.

  • The Fluorine Choice: Select 6-F to block metabolic hydroxylation at the C6 position (a common clearance route for chromones) without significantly altering the molecular shape. It is ideal for "lead optimization" to improve half-life.

Part 2: Bioactivity Case Studies

Case Study A: GPR55 Receptor Antagonism

Research into the orphan G-protein coupled receptor GPR55 highlights the divergence in efficacy between F and Cl analogues of chromone-2-carboxylic acid amides.

Data Source: ACS Med. Chem. Lett. (PSB Series)[1][2][3][4][5]

Compound CodeSubstituent (C6)Target ActivityPotency (IC50/EC50)Efficacy
PSB-18251 Chloro GPR55 Antagonist0.196 µM High
PSB-18337 Chloro GPR55 Antagonist0.040 µMModerate (39%)
PSB-18177 Fluoro Dual GPR35/GPR553.26 µM (GPR55)Low (Dual Action)

Analysis: The 6-chloro substituent (PSB-18251) provides the necessary lipophilic bulk to anchor the molecule within the GPR55 orthosteric site, resulting in nanomolar potency. The 6-fluoro analog (PSB-18177), lacking this bulk, loses potency at GPR55 but gains affinity for GPR35, illustrating how halogen size dictates selectivity windows.

Case Study B: Cytotoxicity (3-Formylchromone Derivatives)

In anticancer screens against human tumor cell lines (HSC-2, HSC-3, HL-60), the electronic effects of the C6-halogen modulate the reactivity of the Michael acceptor system in the chromone ring.

Comparative Cytotoxicity Data:

  • 6-Chloro-3-formylchromone (FC7): High cytotoxicity.[6] The chlorine atom enhances the electrophilicity of the C2-C3 double bond, promoting covalent modification of thiol-containing enzymes (e.g., thioredoxin reductase).

  • 6-Fluoro-3-formylchromone (FC6): Moderate-to-High cytotoxicity. While still active, the strong electron-withdrawing nature of fluorine can sometimes destabilize the transition state for nucleophilic attack compared to the polarizable chlorine.

Part 3: Mechanism & Workflow Visualization

Diagram 1: SAR Decision Logic for Chromone Optimization

This diagram illustrates the logical flow for selecting between F and Cl based on the desired pharmacological outcome.

SAR_Logic Start Chromone-2-Carboxylate Lead Decision Primary Optimization Goal? Start->Decision Route_Potency Maximize Potency/Binding Decision->Route_Potency Hydrophobic Pocket Route_Metabolism Improve Metabolic Stability Decision->Route_Metabolism Short Half-life Route_Selectivity Alter Selectivity Profile Decision->Route_Selectivity Off-target Toxicity Cl_Choice Select 6-CHLORO Route_Potency->Cl_Choice F_Choice Select 6-FLUORO Route_Metabolism->F_Choice Route_Selectivity->F_Choice Reduce Steric Clash Mech_Cl Mechanism: Increases Lipophilicity (LogP) Displaces Water in Pocket Electronic Activation (Michael Acceptor) Cl_Choice->Mech_Cl Mech_F Mechanism: Blocks C6-Oxidation (Metabolic Block) Mimics H/OH (Isostere) Alters pKa of Carboxylate F_Choice->Mech_F

Caption: Decision matrix for C6-halogenation. Red path favors Chlorine for potency; Blue path favors Fluorine for stability/selectivity.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 6-Halo-Chromone-2-Carboxylic Acids

This protocol is optimized for speed and yield, applicable to both F and Cl derivatives.

Reagents:

  • 2'-Hydroxy-5'-haloacetophenone (5'-F or 5'-Cl substituted)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Glacial acetic acid / HCl

Step-by-Step Methodology:

  • Claisen Condensation: In a microwave-safe vial, dissolve 2'-hydroxy-5'-haloacetophenone (1.0 eq) and diethyl oxalate (1.5 eq) in absolute ethanol.

  • Base Addition: Add NaOEt (1.0 M in ethanol, 3.0 eq) dropwise.

  • Irradiation: Seal the vial and irradiate at 120°C for 10-15 minutes (Power: 150W, Max Pressure: 200 psi). Note: Conventional heating requires reflux for 4-6 hours.

  • Cyclization: Acidify the reaction mixture with glacial acetic acid and concentrated HCl (1:1 ratio) to pH ~2.

  • Reflux/Irradiation: Heat again at 90°C for 10 minutes to ensure cyclization of the diketone intermediate to the chromone ester.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with 10% NaOH followed by acidification.

  • Purification: Recrystallize from ethanol/water. 6-Cl derivatives typically precipitate faster due to lower solubility.

Protocol B: Enzymatic Resolution of 6-Fluoro-Chroman-2-Carboxylates

Specific for generating chiral 6-fluoro intermediates (S- and R- enantiomers).

System: Biphasic (Water/Toluene).[7] Enzymes: Recombinant esterases EstS and EstR (from Geobacillus thermocatenulatus).[7]

  • Substrate Prep: Dissolve racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) in toluene (organic phase).

  • Reaction: Mix with phosphate buffer (pH 7.4) containing immobilized EstS (for S-acid production) or EstR (for R-acid production).[7]

  • Conditions: Incubate at 30°C with vigorous shaking (200 rpm) for 4 hours.

  • Separation: Centrifuge to separate phases. The unreacted ester remains in toluene; the chiral acid product migrates to the aqueous buffer.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Diagram 2: Enzymatic Resolution Workflow

Enzymatic_Workflow cluster_enzymes Biocatalysts Input Racemic Methyl 6-Fluoro-chroman-2-carboxylate System Biphasic System (Toluene / Buffer pH 7.4) Input->System EstS EstS Enzyme (Hydrolyzes S-isomer) System->EstS EstR EstR Enzyme (Hydrolyzes R-isomer) System->EstR Prod_S (S)-6-Fluoro Acid (>99% ee) In Aqueous Phase EstS->Prod_S Prod_R (R)-6-Fluoro Acid (95% ee) In Aqueous Phase EstR->Prod_R

Caption: Kinetic resolution of 6-fluoro derivatives using stereoselective esterases.

References

  • GPR55 Antagonists & SAR

    • Title: Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship[3]

    • Source: ACS Medicinal Chemistry Letters (2022)
    • URL:[Link]

  • Anticancer & Topoisomerase Inhibition

    • Title: Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents[8][9][10]

    • Source: Bioorganic & Medicinal Chemistry Letters (2006)
    • URL:[Link]

  • Enzymatic Resolution Protocol

    • Title: Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn[7]

    • Source: RSC Advances / Royal Society of Chemistry
    • URL:[Link]

  • General Chromone Bioactivity

    • Title: Biological and Medicinal Properties of Natural Chromones and Chromanones[9][10]

    • Source: PMC / NIH (2023)
    • URL:[Link]

Sources

Spectral comparison of methyl chromone-2-carboxylate and its 6-fluoro analog

[1]

Executive Summary & Structural Logic

The introduction of a fluorine atom at the C6 position of the chromone scaffold fundamentally alters the electronic landscape of the molecule without significantly changing its steric bulk. This substitution is a classic medicinal chemistry strategy to block metabolic oxidation at the susceptible C6 position while modulating lipophilicity (LogP).

  • Parent Compound: Methyl 4-oxo-4H-chromene-2-carboxylate (CAS: 18398-73-7)[1]

  • Target Analog: Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate (CAS: 116543-91-0)[2][3]

Key Spectral Differentiators:

  • 
    H NMR:  The 6-fluoro analog exhibits complex spin-spin splitting  (coupling) in the aromatic region due to 
    
    
    F-
    
    
    H interactions (
    
    
    and
    
    
    ), destroying the simpler first-order multiplets seen in the parent.
  • 
    C NMR:  Carbon signals in the benzenoid ring of the fluoro-analog appear as doublets  with large coupling constants (
    
    
    Hz).
  • 
    F NMR:  A diagnostic singlet appears at approximately -118 ppm , serving as a rapid purity check.
    

Synthesis & Preparation Workflow

To ensure spectral data integrity, samples should be prepared from high-purity material. The following workflow outlines the standard preparation used to generate the samples for the spectral data below.

SynthesisWorkflowStartStart: 2'-Hydroxyacetophenone(Parent or 5-Fluoro)Step1Claisen Condensation(Diethyloxalate, NaOEt)Start->Step1Step2Cyclization (Acid/MeOH)Forms Chromone CoreStep1->Step2PurificationPurification(Recrystallization from MeOH)Step2->PurificationAnalysisSpectral Analysis(NMR in CDCl3)Purification->Analysis

Figure 1: Standard synthetic route for methyl chromone-2-carboxylates. The 6-fluoro analog utilizes 5-fluoro-2'-hydroxyacetophenone as the starting material.

Detailed Spectral Comparison

A. Proton NMR ( H NMR)

Solvent: CDCl

Frequency:

The most dramatic difference occurs in the aromatic region (7.4 – 8.2 ppm). The parent compound shows standard ortho/meta coupling. The 6-fluoro analog displays additional splitting due to the fluorine atom (

Proton PositionParent (Chemical Shift

ppm)
Parent Multiplicity6-Fluoro (Chemical Shift

ppm)
6-Fluoro Multiplicity & Coupling (Hz)
H-3 (Olefinic)7.10Singlet (s)7.12Singlet (s)
H-5 8.19dd (

)
7.85dd (

)
H-7 7.74ddd (

)
7.45ddd (

)
H-8 7.59dd (

)
7.65dd (

)
-OCH

4.00Singlet (s)4.02Singlet (s)

Mechanistic Insight:

  • H-5 (The "Diagnostic" Proton): In the parent, H-5 is deshielded significantly (

    
     8.19) by the anisotropy of the C4 carbonyl. In the 6-fluoro analog, H-5 is ortho to the fluorine. The fluorine exerts a shielding mesomeric effect, shifting H-5 upfield to 
    
    
    7.85 ppm. The signal splits into a doublet of doublets due to coupling with F (
    
    
    ) and H-7 (
    
    
    ).
  • H-3 Stability: The olefinic proton at C3 is far removed from the C6 substitution site, remaining virtually unchanged (

    
    7.10 ppm). This peak is an excellent internal reference for comparative integration.
    
B. Carbon-13 NMR ( C NMR)

Solvent: CDCl

Frequency:

The 6-fluoro analog is characterized by C-F coupling , which splits carbon signals into doublets. The magnitude of the coupling constant (

CarbonParent (

ppm)
6-Fluoro (

ppm)

Coupling (Hz)
Assignment Logic
C-4 (C=O) 178.2177.5

Hz
Ketone Carbonyl
C-2 (Ester) 161.5161.2-Ester Carbonyl
C-6 126.0159.8

Hz
C-F Bond (Direct)
C-5 125.8110.5

Hz
Ortho to F
C-7 134.5121.8

Hz
Ortho to F
C-8 118.5120.1

Hz
Meta to F
C-3 113.8113.5-Olefinic C
-OCH

53.253.4-Methoxy

Protocol Tip: When analyzing the


45678
C. Fluorine-19 NMR ( F NMR)

Reference: CFCl

9
  • Signal: Singlet (or weak multiplet if proton-coupled)

  • Shift:

    
    -118.5 ppm 
    
  • Utility: This is the fastest method to determine the conversion of the starting material (5-fluoro-2'-hydroxyacetophenone) to the product.

Visualization of Coupling Pathways

The following diagram illustrates the spin-spin coupling network in the 6-fluoro analog, explaining the complex multiplets observed in the aromatic region.

CouplingNetworkcluster_legendCoupling StrengthF6Fluorine (C6)Spin 1/2H5H-5 Proton(Ortho to F)F6->H53J Coupling(~8-10 Hz)H7H-7 Proton(Ortho to F)F6->H73J Coupling(~8-10 Hz)H8H-8 Proton(Meta to F)F6->H84J Coupling(~4-6 Hz)H5->H74J Coupling(~3 Hz)H7->H83J Coupling(~9 Hz)LegendStrong Coupling: 3J (Ortho)Weak Coupling: 4J (Meta)

Figure 2: Spin-spin coupling network for this compound. The fluorine nucleus couples strongly to H5 and H7, and weakly to H8.

Experimental Protocols

General Protocol for NMR Acquisition

To reproduce the data above, follow this standardized protocol:

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s

    • Scans (NS): 16

    • Spectral Width: -2 to 14 ppm

  • Acquisition Parameters (

    
    C): 
    
    • Pulse Angle: 45°

    • Relaxation Delay (D1): 2.0 s (Critical for quaternary carbons C2, C4, C6)

    • Scans (NS): >512 (Due to splitting of C-F signals reducing peak height)

Mass Spectrometry (LC-MS) Check
  • Parent: Expect [M+H]

    
     at 205.05  m/z.
    
  • 6-Fluoro: Expect [M+H]

    
     at 223.04  m/z.
    
  • Fragmentation: Both compounds typically lose the methoxy group (-31 Da) and the carbonyl (-28 Da) sequentially.

References

  • Synthesis & Parent Spectral Data

    • Title: Synthesis of methyl 4-oxo-4H-chromene-2-carboxylate.[10][1]

    • Source: ChemicalBook / WO2022 P
    • URL:

  • 6-Fluoro Analog Characterization

    • Title: Synthesis and characterization of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid deriv
    • Source: Journal of the Serbian Chemical Society (SHD Pub).
    • URL:

  • Fluorine Coupling Constants

    • Title: NMR Coupling Constants (H-F and C-F).
    • Source: Iowa State University Chemical Instrument
    • URL:

  • General Chromone Spectral Data

    • Title: 13C NMR of Chromone Deriv
    • Source: SpectraBase.
    • URL:

×

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